5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide
Description
5-Chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide is a synthetic benzamide derivative characterized by a chloro-substituted methoxybenzamide core linked to a 2-hydroxyethyl group bearing a 3,4-dimethoxyphenyl substituent. The compound’s structure combines aromatic methoxy and chloro groups with a polar hydroxyethyl chain, which may influence its solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-23-15-7-5-12(19)9-13(15)18(22)20-10-14(21)11-4-6-16(24-2)17(8-11)25-3/h4-9,14,21H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZPKWBDTFGQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine derivative under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with an appropriate hydroxyethylating agent, such as ethylene oxide or ethylene glycol, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Physicochemical Properties
- Solubility: The hydroxyethyl and dimethoxyphenyl groups enhance water solubility compared to fully nonpolar derivatives (e.g., 5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide) .
- Acidity/Basicity : The absence of ionizable sulfonamide or sulfonylurea groups (cf. Glibenclamide) may limit pH-dependent solubility but improve passive diffusion .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide, and how are coupling reagents like DCC/HOBt utilized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting the carboxylic acid derivative with an amine (e.g., 3,4-dimethoxyphenylethanolamine) using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous dichloromethane or DMF. The reaction proceeds at 0–25°C for 12–24 hours, with purification via column chromatography. Confirmation of the product requires IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (characteristic methoxy and hydroxyethyl peaks), and elemental analysis .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this benzamide derivative?
- Methodological Answer :
- ¹H-NMR : Key signals include:
- Methoxy groups: δ 3.70–3.90 ppm (singlets for 3,4-dimethoxy and 2-methoxy substituents).
- Hydroxyethyl chain: δ 4.20–4.50 ppm (multiplet for –CH₂–OH).
- Aromatic protons: δ 6.70–7.50 ppm (split patterns depend on substitution).
- IR : Amide C=O (~1650 cm⁻¹), O–H stretch (~3400 cm⁻¹), and methoxy C–O (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., ~375.8 g/mol) .
Q. What solvents and pH conditions maximize the compound’s stability for fluorescence studies?
- Methodological Answer : Fluorescence intensity is pH- and solvent-dependent. For similar benzamides, optimal fluorescence occurs at pH 5 in buffered aqueous ethanol (λex 340 nm, λem 380 nm). Avoid protic solvents (e.g., water) at high temperatures (>30°C), which reduce intensity. Stability testing over 24 hours at 25°C shows <5% signal decay .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, methoxy) influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Chloro Group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity.
- Methoxy Groups : Electron-donating effects stabilize aromatic rings, potentially modulating receptor binding.
- Hydroxyethyl Chain : Hydrogen-bonding capacity may improve solubility and target interaction.
- Experimental Design : Synthesize analogs (e.g., replacing Cl with F or methoxy with ethoxy) and test against bacterial/fungal strains (MIC assays) or cancer cell lines (IC50 via MTT). Compare logP and IC50 values to establish correlations .
Q. What mechanisms underlie the compound’s fluorescence behavior, and how can this property be exploited in bioimaging?
- Methodological Answer : Fluorescence arises from π→π* transitions in the benzamide core, enhanced by electron-donating methoxy groups. Quenching studies with heavy atoms (e.g., iodide) or competitive binders (e.g., bovine serum albumin) reveal dynamic quenching mechanisms. Applications:
- Cellular Imaging : Label the compound with a fluorophore (e.g., FITC) for tracking uptake in live cells.
- Binding Constant (Kb) : Calculate via Stern-Volmer plots using fluorescence titration data .
Q. What experimental designs are suitable for comparative studies with structurally related benzamide derivatives?
- Methodological Answer :
- Randomized Block Design : Assign analogs to blocks based on substituent classes (e.g., halogens, alkoxy groups).
- Dose-Response Analysis : Test compounds at 0.1–100 µM concentrations to generate EC50/IC50 curves.
- Statistical Tools : Use ANOVA with post-hoc Tukey tests to compare bioactivity across analogs. Include controls (e.g., DMSO for solubility artifacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
